Boc-val-pro-arg-mca

説明

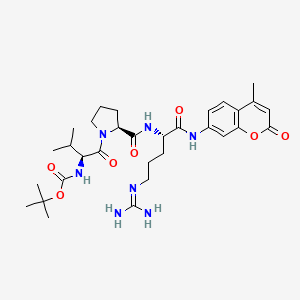

Boc-Val-Pro-Arg-MCA is a specific, highly fluorogenic substrate for thrombin and the thrombin-staphylocoagulase complex . It has a molecular formula of C31H45N7O7 and a molecular weight of 627.73 .

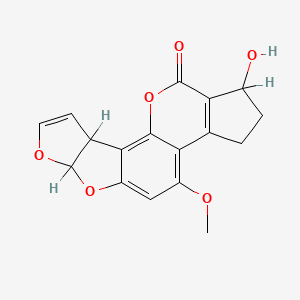

Molecular Structure Analysis

The IUPAC name for Boc-Val-Pro-Arg-MCA is tert-butyl N-[(2S)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate . This name provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis

Boc-Val-Pro-Arg-MCA is a substrate for certain enzymes, including thrombin and the thrombin-staphylocoagulase complex . These enzymes can cleave the peptide bond in the substrate, releasing a highly fluorescent product .Physical And Chemical Properties Analysis

Boc-Val-Pro-Arg-MCA is a solid compound with a density of 1.34±0.1 g/cm3 . It has a molecular weight of 627.73 and a molecular formula of C31H45N7O7 .科学的研究の応用

Protease Zymogen Activation Research

Boc-Val-Pro-Arg-AMC has been used in the study of autocatalytic activation of lipopolysaccharide-responsive protease zymogens . The N-terminal Arg residue of factor C, a serine protease zymogen involved in innate immune responses in horseshoe crabs, is essential for the autocatalytic activation . This research helps in understanding the molecular mechanism of protease activation.

Endotoxin Detection

This compound is used in the detection of endotoxins, particularly in the field of biomedical product quality assurance . A fluorimetric assay for endotoxin uses Boc-Val-Pro-Arg-AMC as a fluorigenic substrate . The recombinant Factor C (rFC), which is inducible by the presence of trace levels of endotoxin, forms the basis of the “PyroGene” kit, a novel micro-enzymatic endotoxin diagnostic assay .

Thrombin Inhibitory Assay

Boc-Val-Pro-Arg-AMC has been used as a fluorogenic substrate for thrombin in inhibitory assays . This application is particularly useful in the study of blood coagulation and related disorders.

Proteinase Assay

This compound has been used as a substrate in proteinase assays with hemolymph protein . This helps in understanding the role of proteinases in various biological processes.

Study of Immune Responses

The compound is used in the study of lipopolysaccharide-induced innate immune responses in horseshoe crabs . This research contributes to our understanding of immune responses in invertebrates.

Biotechnology Production Line Quality Assurance

Using Boc-Val-Pro-Arg-AMC, Lonza Inc. has spawned the “PyroSense” which serves as checkpoints of the biotechnology production line . This ensures the quality of products in the biotechnology industry.

作用機序

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOSAUPKTFJBLO-HWBMXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Val-Pro-Arg-4-methylcoumaryl-7-amide | |

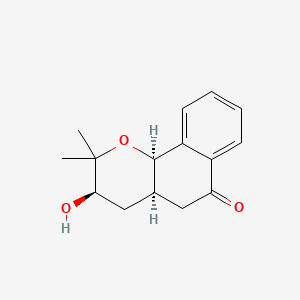

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Boc-Val-Pro-Arg-MCA functions as a substrate for specific proteases, primarily those with trypsin-like activity. These enzymes recognize the Val-Pro-Arg sequence and cleave the peptide bond after the arginine residue. [, ] This cleavage releases the 7-amino-4-methylcoumarin (AMC) moiety. AMC is fluorogenic, meaning it emits fluorescence upon cleavage, allowing researchers to monitor protease activity. [, , , ]

ANone: While the provided research papers primarily focus on the compound's application rather than detailed characterization, its structure can be described as:

- Spectroscopic Data: The AMC moiety exhibits specific excitation and emission wavelengths that allow for fluorescence detection after enzymatic cleavage. [, ]

A: This compound acts as a substrate, not a catalyst. Its utility stems from its susceptibility to hydrolysis by specific proteases, primarily serine proteases with trypsin-like activity. [, , ] This selectivity makes it valuable for:

- Enzyme Activity Assays: Measuring protease activity in various biological samples. [, , , , , ]

- Inhibitor Screening: Identifying and characterizing protease inhibitors. [, , ]

- Mechanism of Action Studies: Investigating the role of specific proteases in biological processes. [, , , ]

ANone: While the provided research does not delve into computational studies on this compound, such approaches could provide insights into its interactions with proteases, potentially aiding in the development of more specific or potent substrate analogs.

A: Research suggests that modifications to the peptide sequence of Boc-Val-Pro-Arg-MCA can significantly impact its recognition and cleavage by proteases. [, ] For example, substituting different amino acids within the Val-Pro-Arg sequence could alter its affinity for specific proteases or even shift its selectivity towards other protease families.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。